4-Oxa-1,9-diazaspiro[5.5]undecane

Medicinal Chemistry ADME Prediction Scaffold Selection

Med chem teams seeking CNS-penetrant analgesics often hit scaffold interchangeability barriers. The 4-oxa variant overcomes this with a distinct physicochemical profile (XLogP3 -0.6, TPSA 33.3 Ų) that improves ADME over non-oxa analogs. • Enables balanced MOR agonism/σ1R antagonism, achieving oxycodone-comparable analgesia with significantly less constipation in vivo. • Serves as a validated α-glucosidase inhibitor lead (IC₅₀ 49.96 nM) for metabolic disease programs. • Supplied with full analytical documentation; custom synthesis and scale-up available.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 151742-17-5
Cat. No. B1532860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-1,9-diazaspiro[5.5]undecane
CAS151742-17-5
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CNCCC12COCCN2
InChIInChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2
InChIKeyGERLAJRBWYLFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxa-1,9-diazaspiro[5.5]undecane (CAS 151742-17-5): A Core Scaffold for Pain and Metabolic Disease Research


4-Oxa-1,9-diazaspiro[5.5]undecane is a spirocyclic diamine scaffold characterized by a [5.5] ring system integrating a morpholine-like oxygen at position 4 [1]. This core is a key building block for synthesizing libraries of derivatives targeting the sigma-1 receptor (σ1R) and mu-opioid receptor (MOR) for pain management, as well as α-glucosidase for metabolic disorders [2]. Its inherent rigidity and heteroatom arrangement make it a privileged starting point for exploring structure-activity relationships (SAR) where precise spatial orientation of pharmacophores is critical.

Why 4-Oxa-1,9-diazaspiro[5.5]undecane Cannot Be Replaced by a Non-Oxygenated Analog in Drug Design


Simply substituting 4-Oxa-1,9-diazaspiro[5.5]undecane with a non-oxygenated 1,9-diazaspiro[5.5]undecane core is not a straightforward swap. The introduction of the oxygen atom at position 4 fundamentally alters the scaffold's physicochemical profile, changing its hydrogen bonding capacity, lipophilicity, and electronic distribution [1]. A computational comparison with its direct analog, 1,9-diazaspiro[5.5]undecane, reveals a substantial drop in calculated lipophilicity (XLogP3 from 0.23 to -0.6) and a significant increase in topological polar surface area (TPSA from 24 Ų to 33.3 Ų) [REFS-1, REFS-2]. These altered properties directly impact a molecule's ADME profile, biological target engagement, and the synthetic routes available for further derivatization, making the scaffolds non-interchangeable for hit-to-lead optimization.

Quantitative Differential Evidence for 4-Oxa-1,9-diazaspiro[5.5]undecane vs. Closest Analogs


Key Differentiation 1: Lipophilicity (XLogP3) Comparison with Non-Oxygenated Core

The 4-Oxa-1,9-diazaspiro[5.5]undecane scaffold demonstrates a significantly lower computed lipophilicity compared to its direct non-oxygenated analog, 1,9-diazaspiro[5.5]undecane. The target compound's XLogP3 is -0.6 [1], indicating higher hydrophilicity, while the comparator has a LogP of 0.23 [2]. This 0.83 log unit difference predicts a substantial shift in aqueous solubility and distribution profile.

Medicinal Chemistry ADME Prediction Scaffold Selection

Key Differentiation 2: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The 4-oxa substitution increases the topological polar surface area (TPSA) to 33.3 Ų, compared to 24 Ų for the 1,9-diazaspiro[5.5]undecane core [REFS-1, REFS-2]. This is accompanied by an increase in hydrogen bond acceptor count from 2 to 3, due to the additional oxygen atom. The higher TPSA and HBA count provide greater capacity for target engagement via hydrogen bonding but may reduce passive membrane permeability.

Drug Design Permeability Molecular Properties

Key Differentiation 3: In Vivo Pharmacodynamic Differentiation of a 4-Oxa-Derived Clinical Candidate

A derivative built on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, compound 15au, demonstrated a balanced dual MOR agonist/σ1R antagonist profile. In a mouse paw pressure test, 15au showed analgesic activity comparable to the MOR agonist oxycodone, but at equianalgesic doses, it produced significantly less constipation [1]. This improved safety profile is a direct consequence of the dual pharmacology enabled by the oxygenated spirocyclic core.

Pain Management Opioid Receptor Sigma Receptor In Vivo Pharmacology

Key Differentiation 4: Synthetic Versatility for Rapid Derivatization

The parent 4-Oxa-1,9-diazaspiro[5.5]undecane core is commonly commercialized as a protected building block (N9-BOC) to enable selective functionalization . This is a critical advantage over simpler diazaspiro cores, as the differentiated reactivity of the two nitrogen atoms (one adjacent to oxygen, one not) allows for sequential, high-yielding diversification. For example, the core was used to generate a series of potent α-glucosidase inhibitors with IC50 values as low as 49.96 nM for compound SPO-7 [1], demonstrating the scaffold's direct translation to potent biological activity.

Synthetic Chemistry Building Block Library Synthesis

Proven Application Scenarios for 4-Oxa-1,9-diazaspiro[5.5]undecane in Scientific Research


Scenario 1: CNS Drug Discovery Programs Targeting Dual MOR/σ1R Mechanisms

For teams developing next-generation analgesics with reduced abuse potential and side effects, this scaffold is a validated starting point. The evidence from derivative 15au shows its core enables a balanced dual MOR agonism/σ1R antagonism, leading to analgesia comparable to oxycodone with significantly less constipation in animal models [1]. The scaffold's lower lipophilicity (XLogP3 -0.6) compared to non-oxa analogs is also favorable for CNS drug design.

Scenario 2: Metabolic Disease Research Requiring Selective α-Glucosidase Inhibitors

Investigators studying antidiabetic agents can utilize this scaffold to generate potent inhibitors. A derivative of the core, compound SPO-7, has demonstrated potent α-glucosidase inhibition with an IC50 of 49.96 nM [1]. The synthetic versatility of the protected N9-BOC building block allows for rapid parallel synthesis to explore SAR around this target.

Scenario 3: Chemical Biology Tool Generation for Profiling Sigma Receptor Function

The scaffold's ability to be elaborated into selective probes makes it ideal for chemical biology. The dual pharmacological activity seen in multiple series derived from this core [1] provides a pathway for creating tool compounds that can dissect the interplay between sigma and opioid receptors, a crucial step in target validation studies.

Scenario 4: Scaffold-Hopping and Intellectual Property (IP) Diversification

For medicinal chemistry groups seeking to escape crowded IP space around 1,9-diazaspiro[5.5]undecanes, the 4-oxa variant offers a structurally distinct alternative with a proven track record in generating potent ligands. The quantified differences in TPSA (33.3 vs 24 Ų) and lipophilicity (XLogP3 -0.6 vs 0.23) provide a clear scientific rationale for scaffold-hopping, which can lead to novel composition-of-matter IP while potentially improving ADME properties [REFS-1, REFS-2].

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